cis-3-[2-(3-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid
Description
cis-3-[2-(3-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid is a cyclopentane-based carboxylic acid derivative featuring a 3-iodophenyl ketone substituent. Its structure combines a cyclopentane ring with a carboxylic acid group and a substituted phenyl ketone, which influences its physicochemical properties, such as solubility, stability, and bioavailability.
Properties
Molecular Formula |
C14H15IO3 |
|---|---|
Molecular Weight |
358.17 g/mol |
IUPAC Name |
3-[2-(3-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C14H15IO3/c15-12-3-1-2-10(8-12)13(16)7-9-4-5-11(6-9)14(17)18/h1-3,8-9,11H,4-7H2,(H,17,18) |
InChI Key |
PHGWIJSFNUREAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1CC(=O)C2=CC(=CC=C2)I)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of cis-3-[2-(3-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid involves several steps. One common synthetic route includes the reaction of 3-iodobenzaldehyde with cyclopentanone in the presence of a base to form the intermediate compound . This intermediate is then subjected to further reactions, including oxidation and carboxylation, to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
cis-3-[2-(3-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
cis-3-[2-(3-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of cis-3-[2-(3-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share the cyclopentane-1-carboxylic acid core but differ in substituents, enabling comparative analysis:
Physicochemical and Pharmacological Comparisons
- Lipophilicity (LogP):
- The 4-chloro derivative (LogP = 3.02) is more lipophilic than the methoxy analog (estimated LogP ~2.5) , suggesting that electron-withdrawing groups (e.g., Cl, CF₃) increase membrane permeability. The iodine substituent’s larger atomic radius may further elevate LogP, improving blood-brain barrier penetration.
- The trifluoromethyl group in enhances metabolic stability by resisting oxidative degradation, a trait absent in the iodinated analog.
- Safety and Handling:
Binding and Docking Insights
The program GOLD (Genetic Optimisation for Ligand Docking) predicts ligand-receptor interactions by accounting for conformational flexibility. For cyclopentane derivatives:
- Iodinated analog: Likely exhibits strong halogen bonding with protein targets (e.g., thyroid receptors or kinases), leveraging iodine’s polarizability.
- Chloro and trifluoromethyl analogs: Engage in hydrophobic interactions and weak hydrogen bonding, as seen in similar kinase inhibitors.
- Methoxy analog: May participate in hydrogen bonding via the methoxy oxygen, but its smaller size limits steric complementarity.
Biological Activity
Cis-3-[2-(3-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid is an organic compound with significant potential in medicinal chemistry due to its unique structural features. With a molecular formula of C14H15IO3 and a molecular weight of 358.17 g/mol, this compound includes a cyclopentane ring, an iodophenyl group, and a carboxylic acid functional group, which may confer distinct biological properties compared to similar compounds .
Structural Characteristics
The compound's structure allows for diverse chemical reactivity and potential applications in drug design and synthesis. The cis configuration of the compound indicates that specific substituents are positioned on the same side of the cyclopentane ring, influencing its biological activity significantly .
Biological Activity Overview
Research into the biological activity of this compound is still developing. Initial studies suggest that it may interact with various biomolecules, influencing pathways related to inflammation and cancer progression . However, comprehensive studies are necessary to fully characterize these interactions and their implications for therapeutic applications .
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by modulating cytokine release and inhibiting pathways associated with inflammatory responses.
- Anticancer Activity : Preliminary data indicate potential cytotoxic effects against tumor cells, warranting further investigation into its role as an anticancer agent.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Iodobenzoic Acid | C7H5IO2 | Simpler structure, primarily used in organic synthesis |
| Cyclopentanepropanoic Acid | C8H14O2 | Contains a longer carbon chain, different biological activities |
| 4-Iodophenylacetic Acid | C9H9IO2 | Different phenyl substitution, known for anti-inflammatory properties |
This table highlights how this compound's combination of structural elements may lead to distinct reactivity and biological properties compared to these related compounds .
Case Studies and Research Findings
Recent studies have begun to explore the biological activities associated with similar compounds. For example, research on 3-formylchromone derivatives has shown tumor cell-specific cytotoxicity, suggesting that structural modifications can significantly impact biological efficacy . These findings underscore the importance of further investigations into this compound's potential therapeutic roles.
Q & A
Q. What are the recommended synthetic routes for cis-3-[2-(3-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid, and what critical parameters influence yield and stereochemistry?
The synthesis typically involves multi-step reactions, including cyclization, acylation, and functional group introduction. Key steps include:
- Cyclopentane ring formation : Use of stereoselective cyclization agents to ensure cis-configuration.
- Oxoethyl group introduction : Friedel-Crafts acylation or ketone coupling under controlled pH and temperature (e.g., 0–5°C for iodine stability).
- Iodophenyl substitution : Electrophilic iodination using iodine monochloride (ICl) in acetic acid to target the meta position .
Critical parameters include solvent choice (e.g., dichloromethane for acylation), catalyst selection (e.g., Lewis acids for cyclization), and reaction monitoring via TLC/HPLC .
Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms stereochemistry (e.g., cis-configuration via coupling constants) and substituent positions (e.g., iodophenyl meta-substitution) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 372.20 g/mol for the 4-iodo analog) and detects isotopic patterns for iodine .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) and enantiomeric excess .
Q. How does the iodine substituent’s position (para vs. meta) affect the compound’s physicochemical properties and reactivity?
- Electron-withdrawing effects : Meta-substitution (3-iodo) reduces electron density on the phenyl ring compared to para, influencing nucleophilic/electrophilic reactivity .
- LogP and solubility : Meta-substitution may increase hydrophobicity (e.g., LogP ≈ 3.02 for chloro analogs) compared to para-substituted derivatives .
- Biological activity : Positional isomerism alters target binding; meta-substituted analogs show higher steric hindrance in enzyme pockets .
Advanced Research Questions
Q. How can researchers optimize the enantiomeric purity of the compound during synthesis?
- Chiral resolution : Use chiral stationary phases (e.g., cellulose-based columns) in preparative HPLC .
- Asymmetric catalysis : Employ chiral catalysts (e.g., BINOL-derived ligands) during cyclopentane ring formation to favor cis-diastereomers .
- Crystallization : Diastereomeric salt formation with chiral amines (e.g., cinchonidine) improves enantiomeric excess (>98%) .
Q. What strategies resolve contradictions in biological activity data across studies with structural analogs?
- Structural benchmarking : Compare analogs with varying substituents (e.g., 3-iodo vs. 4-trifluoromethylphenyl) to isolate substituent-specific effects .
- Assay standardization : Replicate studies under identical conditions (e.g., cell lines, IC50 protocols) to minimize variability .
- Computational docking : Predict binding modes using molecular dynamics to explain divergent activity (e.g., meta-iodo vs. para-substituted analogs) .
Q. What computational methods predict the compound’s interactions with biological targets?
- Molecular docking (AutoDock/Vina) : Simulate binding to enzymes (e.g., cyclooxygenase-2) using crystal structures from the PDB .
- QSAR modeling : Correlate substituent electronegativity (e.g., iodine vs. bromine) with inhibitory activity using Hammett constants .
- MD simulations : Analyze binding stability (RMSD < 2 Å) over 100 ns trajectories to identify critical residues for affinity .
Q. How do structural modifications at the oxoethyl or cyclopentane groups influence pharmacological activity?
- Oxoethyl group : Replacing the ketone with ester groups (e.g., methoxycarbonyl) reduces electrophilicity, altering enzyme inhibition .
- Cyclopentane ring : Expanding to cyclohexane increases steric bulk, reducing blood-brain barrier penetration .
- Substituent polarity : Introducing hydrophilic groups (e.g., hydroxyl) improves aqueous solubility but may reduce membrane permeability .
Q. What in vitro models are suitable for assessing metabolic stability and toxicity?
- Hepatic microsomes : Incubate with human liver microsomes (HLMs) to measure CYP450-mediated degradation (t1/2 > 60 min indicates stability) .
- Caco-2 permeability assays : Evaluate intestinal absorption (Papp > 1 × 10⁻⁶ cm/s suggests oral bioavailability) .
- hERG inhibition screening : Patch-clamp assays assess cardiac toxicity risks (IC50 > 10 μM preferred) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
